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molecular formula C9H4ClF6N B8474656 2,2,2-trifluoro-N-(3-(trifluoromethyl)phenyl)acetimidoyl chloride

2,2,2-trifluoro-N-(3-(trifluoromethyl)phenyl)acetimidoyl chloride

Cat. No. B8474656
M. Wt: 275.58 g/mol
InChI Key: RKUXRHQQKBFMDP-UHFFFAOYSA-N
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Patent
US04299831

Procedure details

An intimate mixture of 120.3 g of the product of Step A and 106.6 g of phosphorus pentachloride was heated at 80° C. under an inert atmosphere for 5 hours and phosphorus oxychloride was distilled at 25° C. at 40 mm Hg to obtain 31.44 g of 2,2,2-trifluoro-N-(3-trifluoromethylphenyl)-ethanimidoyl chloride with a boiling point of 75° C. at 30 mm Hg.
Quantity
120.3 g
Type
reactant
Reaction Step One
Quantity
106.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1)=O.P(Cl)(Cl)(Cl)(Cl)[Cl:19]>>[F:1][C:2]([F:17])([F:16])[C:3]([Cl:19])=[N:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1

Inputs

Step One
Name
Quantity
120.3 g
Type
reactant
Smiles
FC(C(=O)NC1=CC(=CC=C1)C(F)(F)F)(F)F
Name
Quantity
106.6 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
phosphorus oxychloride was distilled at 25° C. at 40 mm Hg

Outcomes

Product
Name
Type
product
Smiles
FC(C(=NC1=CC(=CC=C1)C(F)(F)F)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.44 g
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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